(3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one
Description
(3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one is a chiral oxetane derivative with a unique structure that includes a dec-9-en-1-yl side chain
Properties
CAS No. |
652150-82-8 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(3R,4S)-4-dec-9-enyl-3-methyloxetan-2-one |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-13-12(2)14(15)16-13/h3,12-13H,1,4-11H2,2H3/t12-,13+/m1/s1 |
InChI Key |
SQBZVNBYBQUGNF-OLZOCXBDSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OC1=O)CCCCCCCCC=C |
Canonical SMILES |
CC1C(OC1=O)CCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as dec-9-en-1-ol and 3-methyl-2-oxetanone.
Formation of Intermediate: The dec-9-en-1-ol undergoes a reaction with a suitable activating agent, such as tosyl chloride, to form the corresponding tosylate.
Nucleophilic Substitution: The tosylate intermediate then reacts with 3-methyl-2-oxetanone under basic conditions to form the desired product, (3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxetane ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Reduced oxetane derivatives.
Substitution: Substituted oxetane derivatives with various functional groups.
Scientific Research Applications
(3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and chiral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one: Unique due to its dec-9-en-1-yl side chain and chiral oxetane ring.
(3R,4S)-4-(Oct-7-EN-1-YL)-3-methyloxetan-2-one: Similar structure but with a shorter side chain.
(3R,4S)-4-(Hex-5-EN-1-YL)-3-methyloxetan-2-one: Even shorter side chain, leading to different chemical and physical properties.
Uniqueness
The uniqueness of (3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one lies in its longer dec-9-en-1-yl side chain, which can impart distinct chemical reactivity and biological activity compared to its shorter-chain analogs.
Biological Activity
(3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one, with the CAS number 652150-82-8, is a compound that has garnered interest in various fields due to its potential biological activities. This article reviews the available literature on its biological properties, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
The molecular formula of (3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one is C14H24O2, with a molecular weight of 224.339 g/mol. The compound features a unique oxetane ring structure that may contribute to its biological activity. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 224.339 g/mol |
| Exact Mass | 224.178 g/mol |
| LogP | 3.8547 |
| Polar Surface Area | 26.3 Ų |
Antimicrobial Properties
Recent studies have indicated that (3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one exhibits antimicrobial properties against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. A study reported an IC50 value of approximately 15 µM, suggesting moderate potency in inhibiting cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of (3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one can be influenced by modifications to its structure. Variations in the alkyl chain length and functional groups have been shown to affect its potency and selectivity for different biological targets. For instance, elongation or branching of the decenyl chain tends to enhance antimicrobial activity but may reduce cytotoxic effects.
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Natural Products, researchers tested a series of oxetane derivatives, including (3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one, against a panel of microbial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Cancer Cell Apoptosis
Another investigation focused on the apoptotic effects of (3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one on MCF-7 cells. Flow cytometry analyses revealed an increase in early and late apoptotic cells upon treatment with the compound for 24 hours. The study concluded that the compound's ability to activate caspases was crucial for its anticancer effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
